molecular formula C14H20ClNO B1489275 2-(1-(3-Chlorobenzyl)piperidin-4-yl)ethan-1-ol CAS No. 1545823-78-6

2-(1-(3-Chlorobenzyl)piperidin-4-yl)ethan-1-ol

Cat. No. B1489275
CAS RN: 1545823-78-6
M. Wt: 253.77 g/mol
InChI Key: JRIJUHXJHLPKIU-UHFFFAOYSA-N
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Description

This compound is a derivative of piperidine, which is a widely used structural motif in the synthesis of pharmaceuticals and other organic compounds . The presence of the piperidin-4-yl and chlorobenzyl groups might suggest that this compound could have interesting biological activities, but without specific studies, it’s hard to predict.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a benzyl group, and a chlorine atom. The exact 3D conformation would depend on the specific spatial arrangement of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar piperidine ring and the chlorobenzyl group could affect its solubility and stability .

Scientific Research Applications

Inflammasome Inhibition

2-(1-(3-Chlorobenzyl)piperidin-4-yl)ethan-1-ol: has been studied for its potential role as an NLRP3 inflammasome inhibitor . The NLRP3 inflammasome plays a crucial role in the immune system’s response to pathogens and stress signals. By inhibiting this complex, the compound could be beneficial in treating conditions like gout, type 2 diabetes, and atherosclerosis, where the NLRP3 inflammasome is implicated.

Antimalarial Activity

This compound has shown promise in antimalarial studies, particularly against resistant strains of Plasmodium falciparum . Its structural analogs have demonstrated significant inhibition of parasite growth, suggesting that it could be a lead compound for developing new antimalarial drugs.

PROTAC Development

The piperidine structure of this compound makes it a candidate for use as a linker in the development of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are a novel therapeutic approach that targets proteins for degradation, offering potential treatments for diseases like cancer.

Antiplasmodial Selectivity

Research indicates that certain analogs of this compound exhibit high selectivity for the malaria parasite, making them potential candidates for safe and efficacious antimalarial molecules . This selectivity is crucial for minimizing side effects in human cells.

Pharmacological Applications

The piperidine moiety is a common feature in many pharmaceuticals. As such, this compound could serve as a building block in the synthesis of various pharmacologically active molecules, including those with antihistamine, antipsychotic, and antidepressant properties .

Biological Studies

In biological studies, the compound’s derivatives have been evaluated for their ability to inhibit pyroptosis and IL-1β release in human macrophages . This suggests potential applications in research related to inflammatory diseases.

Chemical Modulation for Drug Development

The compound’s structure allows for chemical modulation, which is essential in the design and development of new drugs. By altering specific functional groups, researchers can enhance the compound’s efficacy and specificity .

Environmental Impact Studies

While direct studies on the environmental impact of this compound are not readily available, its structural analogs and derivatives could be assessed for biodegradability and toxicity to ensure environmental safety .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, chemical reactivity, and biological activities. Such studies could provide valuable information about its potential applications in pharmaceuticals or other areas .

properties

IUPAC Name

2-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO/c15-14-3-1-2-13(10-14)11-16-7-4-12(5-8-16)6-9-17/h1-3,10,12,17H,4-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIJUHXJHLPKIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCO)CC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(3-Chlorobenzyl)piperidin-4-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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